molecular formula C9H10BrNO B3107532 4-Bromo-3-(cyclopropylmethoxy)pyridine CAS No. 1610521-11-3

4-Bromo-3-(cyclopropylmethoxy)pyridine

Cat. No.: B3107532
CAS No.: 1610521-11-3
M. Wt: 228.09 g/mol
InChI Key: HJUQXYXNUGDDRN-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclopropylmethoxy)pyridine is a chemical compound with the molecular formula C9H10BrNO. It has a molecular weight of 228.09 . The compound is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature .

Scientific Research Applications

Analgesic Effects

Derivatives of pyridine-4-one, structurally related to 4-Bromo-3-(cyclopropylmethoxy)pyridine, have shown significant analgesic effects. In a study evaluating the analgesic effect of four new derivatives of 3-hydroxy pyridine-4-one, all compounds demonstrated significant pain relief in animal models. This suggests the potential of this compound derivatives in developing new pain medications (Hajhashemi et al., 2012).

Induction of Cytochrome P450 Isozymes

Studies have shown that pyridine compounds, including those structurally similar to this compound, can induce various cytochrome P450 (CYP) isozymes. This is significant for drug metabolism and detoxification processes. One study indicated that the skin application of pyridine resulted in the induction of cutaneous monooxygenase activities and an increase in CYP mRNA levels in SENCAR mice (Agarwal et al., 1994).

Radiopharmaceutical Potential

The structural analogs of this compound have been evaluated as potential radiopharmaceuticals. For example, a study on monocationic complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones labeled with technetium(IV)-99m showed high kidney uptake and retention in animal models, suggesting potential applications in morphologic renal imaging (Edwards et al., 1993).

Anti-Inflammatory Effects

Derivatives of pyridine-4-one, similar to this compound, have demonstrated anti-inflammatory effects in various studies. This includes significant anti-inflammatory activity in carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, potentially due to iron-chelating properties (Hajhashemi et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-3-(cyclopropylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-11-5-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUQXYXNUGDDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282987
Record name 4-Bromo-3-(cyclopropylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610521-11-3
Record name 4-Bromo-3-(cyclopropylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610521-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(cyclopropylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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